molecular formula C13H12F2N4O B601514 (2s,3r)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanenitrile CAS No. 241479-74-3

(2s,3r)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanenitrile

Cat. No.: B601514
CAS No.: 241479-74-3
M. Wt: 278.26
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanenitrile is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a difluorophenyl group, a hydroxy group, a methyl group, and a triazole ring, all attached to a butanenitrile backbone. Its stereochemistry is defined by the (2S,3R) configuration, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanenitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Butanenitrile Backbone: The initial step involves the preparation of the butanenitrile backbone through a series of reactions such as alkylation, nitrile formation, and stereoselective reduction.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with the intermediate compound.

    Hydroxylation: The hydroxy group is introduced through an oxidation reaction, often using reagents like osmium tetroxide or potassium permanganate.

    Triazole Ring Formation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors for cycloaddition reactions, continuous flow systems for efficient heat and mass transfer, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The nitrile group can be reduced to an amine using hydrogenation catalysts such as palladium on carbon.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, or potassium permanganate.

    Reduction: Palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its triazole ring and difluorophenyl group are known to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the triazole ring, in particular, is associated with antifungal and antibacterial activities, which are of significant interest in the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties and stability.

Mechanism of Action

The mechanism of action of (2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanenitrile involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, inhibiting enzymes that require these ions for their activity. The difluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-3-(2,5-Dichlorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanenitrile
  • (2S,3R)-3-(2,5-Dimethylphenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanenitrile
  • (2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)pentanenitrile

Uniqueness

The uniqueness of (2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanenitrile lies in its specific stereochemistry and the presence of the difluorophenyl group. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds with different substituents or stereochemistry.

Properties

IUPAC Name

(2S,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N4O/c1-9(5-16)13(20,6-19-8-17-7-18-19)11-4-10(14)2-3-12(11)15/h2-4,7-9,20H,6H2,1H3/t9-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSUFNUKZJVPBI-TVQRCGJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C(CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C#N)[C@](CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401129526
Record name (αS,βR)-β-(2,5-Difluorophenyl)-β-hydroxy-α-methyl-1H-1,2,4-triazole-1-butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401129526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

241479-74-3
Record name (αS,βR)-β-(2,5-Difluorophenyl)-β-hydroxy-α-methyl-1H-1,2,4-triazole-1-butanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=241479-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS,βR)-β-(2,5-Difluorophenyl)-β-hydroxy-α-methyl-1H-1,2,4-triazole-1-butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401129526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of diisopropylamine (11 g) in dry THF (100 ml) 1.6 M solution of butyllithium in hexane (63 ml) was slowly added at −78° C. under nitrogen atmosphere. The mixture was allowed to warm up to −30° C., then re-cooled to −78° C. before propionitrile (5.4 g) was slowly added (exothermic reaction, cooling). The mixture was stirred at this temperature for ca. 15 min, 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (10 g) was added, the reaction mixture warmed up to −20° C. within ca. 1 hr and finally poured on aqueous solution of phosphate buffer (pH 7). The aqueous phase was extracted 3 times with ethylacetate (300 ml) and the combined organic phase was twice with water, dried with sodium carbonate, filtered and evaporated under reduced pressure providing the title compound: 9 g. The analytical data were identical with published in U.S. Pat. No. 6,300,353 and WO99/45008 for (2S,3R)-enantiomer.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
63 mL
Type
solvent
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2s,3r)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanenitrile
Reactant of Route 2
Reactant of Route 2
(2s,3r)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanenitrile
Reactant of Route 3
Reactant of Route 3
(2s,3r)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanenitrile
Reactant of Route 4
(2s,3r)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanenitrile
Reactant of Route 5
(2s,3r)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanenitrile
Reactant of Route 6
Reactant of Route 6
(2s,3r)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.